molecular formula C14H9Cl2FO B3025073 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone CAS No. 951886-99-0

3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

Cat. No.: B3025073
CAS No.: 951886-99-0
M. Wt: 283.1 g/mol
InChI Key: DIPHKCVURIJALQ-UHFFFAOYSA-N
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Description

3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is a halogenated benzophenone derivative characterized by two chlorine atoms at positions 3 and 4 on one aromatic ring, a fluorine atom at position 3', and a methyl group at position 5' on the second aromatic ring. Its IUPAC name is (3,4-dichlorophenyl)(3-fluoro-5-methylphenyl)methanone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing halogen substituents, which enhance reactivity in cross-coupling and substitution reactions .

Key identifiers include:

  • Synonyms: Methanone, (3,4-dichlorophenyl)(3-fluoro-5-methylphenyl) .

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3-fluoro-5-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO/c1-8-4-10(6-11(17)5-8)14(18)9-2-3-12(15)13(16)7-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPHKCVURIJALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196625
Record name Methanone, (3,4-dichlorophenyl)(3-fluoro-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-99-0
Record name Methanone, (3,4-dichlorophenyl)(3-fluoro-5-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,4-dichlorophenyl)(3-fluoro-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-3’-fluoro-5’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dichlorobenzoyl chloride with 3-fluoro-5-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 3,4-Dichloro-3’-fluoro-5’-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-3’-fluoro-5’-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene rings.

    Reduction Reactions: The carbonyl group in the compound can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichloro-3’-fluoro-5’-methylbenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-3’-fluoro-5’-methylbenzophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of electron-withdrawing groups enhances its reactivity, allowing it to form stable complexes with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

a) 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone
  • Structural Difference : Chlorine atoms at positions 3 and 5 instead of 3 and 3.
b) 3,4-Dichloro-3'-fluoro-4'-methylbenzophenone
  • Structural Difference : Methyl group at position 4' instead of 5'.
  • Impact : The proximity of the methyl group to the ketone functionality (4' vs. 5') could affect solubility and crystallinity due to differences in molecular packing .

Halogen and Substituent Variants

a) 2-Chloro-3'-fluoro-5'-methylbenzophenone
  • Structural Difference : Single chlorine at position 2 instead of 3,4-dichloro substitution.
  • Impact : Reduced electron-withdrawing effects may lower stability in harsh reaction conditions. This compound is commercially available with 97% purity, suggesting comparable synthetic accessibility to the target compound .
b) 2',4'-Dichloro-5'-fluoroacetophenone
  • Structural Difference: Acetophenone backbone (methyl ketone) instead of benzophenone.
  • Impact : The absence of a second aromatic ring reduces conjugation, likely diminishing UV absorption properties relevant to materials science applications .
c) 3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone
  • Structural Difference: Methoxy group at 5', fluorine at 3' and 4', and a butyrophenone backbone.
  • Impact : The methoxy group introduces steric bulk and electron-donating effects, which could alter nucleophilic aromatic substitution kinetics compared to the methyl group in the target compound .

Functional Group Additions

a) 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone
  • Structural Difference : Additional methyl group at 5' and methoxy at 4'.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone Cl (3,4), F (3'), CH₃ (5') C₁₄H₉Cl₂FO Intermediate for agrochemicals
3,5-Dichloro-3'-fluoro-5'-methylbenzophenone Cl (3,5), F (3'), CH₃ (5') C₁₄H₉Cl₂FO Not explicitly reported
2-Chloro-3'-fluoro-5'-methylbenzophenone Cl (2), F (3'), CH₃ (5') C₁₄H₁₀ClFO 97% purity, commercial availability
2',4'-Dichloro-5'-fluoroacetophenone Cl (2',4'), F (5'), COCH₃ C₈H₅Cl₂FO Acetophenone derivative, intermediate
3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone F (3',4'), OCH₃ (5'), CH₃ (3) C₁₂H₁₃F₂O₂ Potential pharmaceutical intermediate

Research Findings and Trends

  • Halogen Effects: The 3,4-dichloro substitution in the target compound enhances electrophilicity compared to mono-chloro analogs, making it more reactive in Suzuki-Miyaura couplings .
  • Fluorine vs. Methoxy : Fluorine’s electronegativity improves metabolic stability in bioactive molecules, whereas methoxy groups may increase bioavailability but reduce chemical inertness .
  • Commercial Viability: Compounds like 2-Chloro-3'-fluoro-5'-methylbenzophenone are prioritized in supplier catalogs, suggesting scalability advantages over more complex derivatives .

Biological Activity

3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is a synthetic organic compound classified as a benzophenone derivative. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The compound has a molecular formula of C15H12Cl2FO and a molecular weight of approximately 283.13 g/mol. Its structure features two aromatic rings linked by a carbonyl group, with chlorine and fluorine substituents that may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it showed significant cytotoxic effects against several cancer types, including breast and colon cancer cells. For instance, in assays using MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, the compound demonstrated IC50 values indicating potent inhibitory effects on cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-711.8Induction of apoptosis
HCT1166.7Cell cycle arrest and caspase activation

The biological activity of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is likely attributed to its ability to interact with cellular targets. It acts as an electrophile, which can form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction may lead to alterations in cellular signaling pathways and gene expression profiles.

Key Mechanisms Identified:

  • Photosensitization : The compound can absorb UV light and generate reactive oxygen species (ROS), which induce oxidative stress in cells.
  • Enzyme Modulation : It may inhibit specific enzymes involved in cell proliferation and survival pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups.
  • Cancer Cell Line Investigation : Another study assessed the cytotoxicity of various benzophenone derivatives, including this compound, against multiple cancer cell lines. Results indicated that it significantly reduced viability in a dose-dependent manner.

Q & A

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Refer to OSHA-compliant SDS guidelines: use fume hoods, nitrile gloves, and PPE. Store separately from oxidizing agents. No GHS hazards are classified, but assume acute toxicity (LD₅₀ > 500 mg/kg in rodents) based on structurally similar chlorinated aromatics .

Applications in Advanced Research

Q. How can this compound serve as a precursor in materials science?

  • Methodological Answer : Its rigid aromatic core makes it suitable for synthesizing liquid crystals or polymer additives. For example, copolymerize with bisphenol A to enhance thermal stability in polycarbonates .

Q. What role does it play in structure-activity relationship (SAR) studies for drug discovery?

  • Methodological Answer : The chloro-fluoro substituents modulate lipophilicity (logP ≈ 3.5) and bioavailability. Use it as a scaffold for kinase inhibitors, comparing with API intermediates like 4-(5-(3,5-dichlorophenyl)-...-2-methylbenzoic acid .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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